

# Structural Characterization of 3-methyl-1-phenylbutan-1-one: A Technical Guide

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## Compound of Interest

Compound Name: *Isovalerophenone*

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This technical guide provides a comprehensive overview of the structural characterization of 3-methyl-1-phenylbutan-1-one, a ketone with potential applications in organic synthesis and medicinal chemistry. This document outlines the key spectroscopic data and the detailed experimental protocols necessary for its identification and characterization.

## Spectroscopic Data Summary

The structural elucidation of 3-methyl-1-phenylbutan-1-one is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 3-methyl-1-phenylbutan-1-one

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.95 - 7.92	Multiplet	2H		Aromatic Protons (ortho)
7.58 - 7.45	Multiplet	3H		Aromatic Protons (meta, para)
2.89	Doublet	2H	7.0	-CH <sub>2</sub> -
2.24	Multiplet	1H		-CH-
0.98	Doublet	6H	6.6	-CH(CH <sub>3</sub> ) <sub>2</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 3-methyl-1-phenylbutan-1-one

Chemical Shift ( $\delta$ ) ppm	Assignment
200.0	C=O
136.9	Aromatic C (quaternary)
133.0	Aromatic CH
128.6	Aromatic CH
128.0	Aromatic CH
51.9	-CH <sub>2</sub> -
24.6	-CH-
22.6	-CH(CH <sub>3</sub> ) <sub>2</sub>

Table 3: FT-IR Spectroscopic Data for 3-methyl-1-phenylbutan-1-one

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3065, 3030	Medium	Aromatic C-H Stretch
2958, 2871	Strong	Aliphatic C-H Stretch
1685	Strong	C=O Stretch (Ketone)
1597, 1448	Medium	Aromatic C=C Stretch
748, 690	Strong	Aromatic C-H Bend (out-of-plane)

Table 4: Mass Spectrometry Data for 3-methyl-1-phenylbutan-1-one[1]

m/z	Relative Intensity (%)	Assignment
162	25	[M] <sup>+</sup> (Molecular Ion)
105	100	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation)
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
57	15	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Butyl cation)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation: A sample of 3-methyl-1-phenylbutan-1-one (approximately 10-20 mg for <sup>1</sup>H NMR, 50-100 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

- Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition Parameters:
  - Pulse Sequence: Standard single-pulse sequence.
  - Spectral Width: -2 to 12 ppm.
  - Number of Scans: 16-32.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Acquisition Parameters:
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Spectral Width: 0 to 220 ppm.
  - Number of Scans: 1024-4096 (or more, depending on concentration).
  - Relaxation Delay: 2-5 seconds.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As 3-methyl-1-phenylbutan-1-one is a liquid at room temperature, a thin film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: An FT-IR spectrometer is used for analysis.
- Data Acquisition:

- A background spectrum of the clean salt plates is recorded.
- The sample is applied to the plates, and the sample spectrum is recorded.
- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.

- Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional group vibrations.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

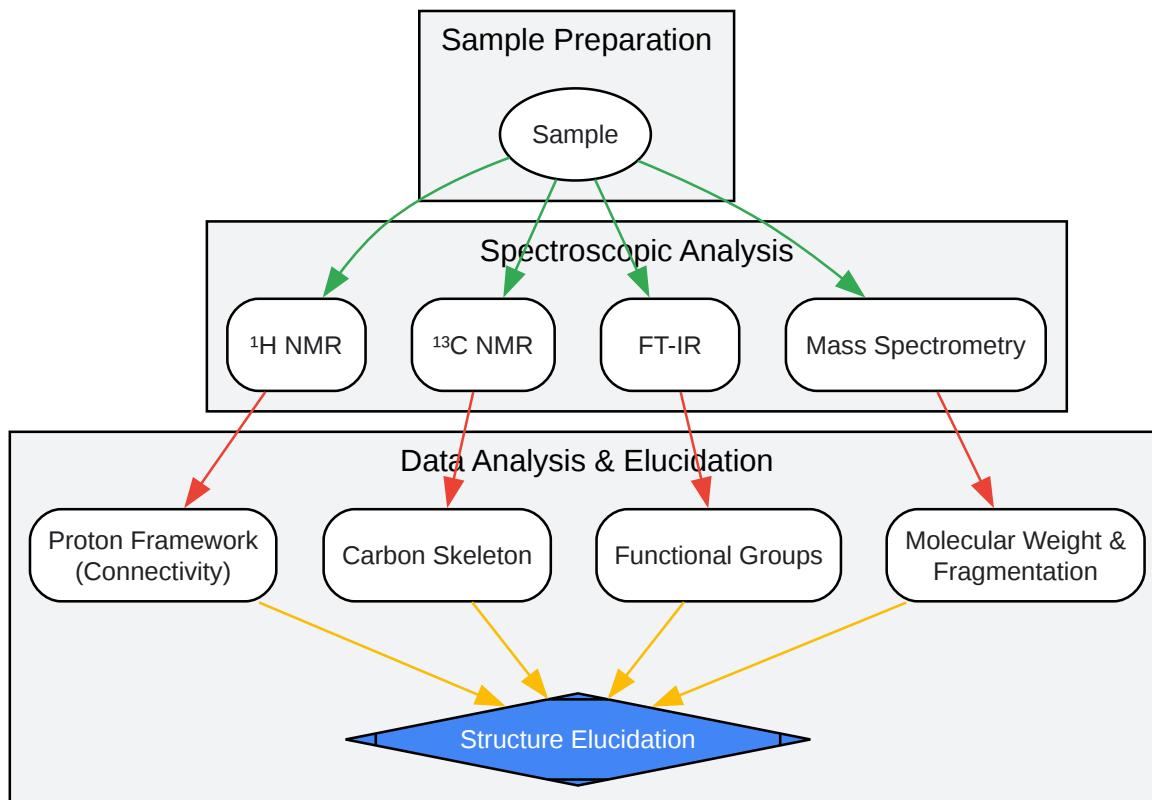
Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
- Ionization Method: Electron Ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

# Visualizations

## Experimental Workflow

The following diagram illustrates the logical workflow for the structural characterization of 3-methyl-1-phenylbutan-1-one.



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Caption: Workflow for the structural characterization of 3-methyl-1-phenylbutan-1-one.

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# References

- 1. 1-Butanone, 3-methyl-1-phenyl- [webbook.nist.gov]
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